molecular formula C23H23ClN2O3 B11401223 3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11401223
M. Wt: 410.9 g/mol
InChI Key: VSCNEOMRDSWJLN-UHFFFAOYSA-N
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Description

3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine under acidic conditions.

    Substitution Reactions:

    Amidation: The amino group is introduced via an amidation reaction, where the amine reacts with an acyl chloride.

    Final Assembly: The propanoic acid moiety is attached through a coupling reaction, often using reagents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can reduce the nitro groups to amines.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Bromine (Br2), chlorine (Cl2), sulfuric acid (H2SO4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.

    Biological Research: Used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: Similar in structure and also inhibits COX enzymes, used for its anti-inflammatory properties.

    Mefenamic Acid: Another fenamate with similar anti-inflammatory and analgesic effects.

    Niflumic Acid: Shares structural similarities and is used for its anti-inflammatory properties.

Uniqueness

3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

IUPAC Name

3-[1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H23ClN2O3/c1-15-3-6-17(7-4-15)21-11-9-19(10-12-23(28)29)26(21)14-22(27)25-18-8-5-16(2)20(24)13-18/h3-9,11,13H,10,12,14H2,1-2H3,(H,25,27)(H,28,29)

InChI Key

VSCNEOMRDSWJLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC(=C(C=C3)C)Cl)CCC(=O)O

Origin of Product

United States

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